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molecular formula C8H5BrN2O B1276035 7-bromoquinoxalin-2(1H)-one CAS No. 82031-32-1

7-bromoquinoxalin-2(1H)-one

Cat. No. B1276035
M. Wt: 225.04 g/mol
InChI Key: PXVQWJPOMIRXQL-UHFFFAOYSA-N
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Patent
US09295671B2

Procedure details

To a solution of quinoxalin-2(1H)-one (54.64 g, 374 mmol, 1.0 eq.) in HOAc (1000 mL) was added a solution of Br2 (19.18 mL, 374 mmol, 1.0 eq.) in HOAc (200 mL) dropwise. The resulting mixture was stirred at rt for 12 h, then poured into ice-water. The precipitate was collected by filtration and dried to afford 7-bromoquinoxalin-2(1H)-one as an off-white solid (74 g, 88%).
Quantity
54.64 g
Type
reactant
Reaction Step One
Name
Quantity
19.18 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][C:2]1=[O:11].[Br:12]Br>CC(O)=O>[Br:12][C:8]1[CH:9]=[C:10]2[C:5]([N:4]=[CH:3][C:2](=[O:11])[NH:1]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
54.64 g
Type
reactant
Smiles
N1C(C=NC2=CC=CC=C12)=O
Name
Quantity
19.18 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=CC=C2N=CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 74 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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